molecular formula C10H7F2NO2 B371356 1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione CAS No. 124704-70-7

1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B371356
CAS No.: 124704-70-7
M. Wt: 211.16g/mol
InChI Key: YZJWAYPUZVVMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C10H7F2NO2 and a molecular weight of 211.17 g/mol It is characterized by the presence of a pyrrolidine-2,5-dione ring substituted with a 2,4-difluorophenyl group

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluoroaniline with maleic anhydride under specific reaction conditions . The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(2,4-difluorophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJWAYPUZVVMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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